6-Phenyl-4-pyrimidinol 6-Phenyl-4-pyrimidinol
Brand Name: Vulcanchem
CAS No.: 4891-69-4
VCID: VC21335476
InChI: InChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
SMILES: C1=CC=C(C=C1)C2=CC(=O)NC=N2
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

6-Phenyl-4-pyrimidinol

CAS No.: 4891-69-4

Cat. No.: VC21335476

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

6-Phenyl-4-pyrimidinol - 4891-69-4

Specification

CAS No. 4891-69-4
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 4-phenyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C10H8N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Standard InChI Key OATNBMJACLEOTB-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)C2=CC(=O)N=CN2
SMILES C1=CC=C(C=C1)C2=CC(=O)NC=N2
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)N=CN2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Phenyl-4-pyrimidinol (IUPAC name: 4-phenyl-1H-pyrimidin-6-one) belongs to the pyrimidine family of nitrogen-containing heterocycles. Its planar structure consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, augmented by a phenyl substituent at position 6 and a hydroxyl group at position 4. The compound's molecular formula is C₁₀H₈N₂O, with a molecular weight of 172.18 g/mol .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₈N₂O
Molecular Weight172.18 g/mol
Melting Point267°C
Boiling Point325.0±45.0°C (Predicted)
Density1.20±0.1 g/cm³ (Predicted)
pKa8.59±0.40 (Predicted)

The hydroxyl group at position 4 confers acidity to the molecule, enabling hydrogen bonding with biological targets, while the phenyl substituent enhances hydrophobic interactions with enzyme active sites . X-ray crystallographic studies of analogous pyrimidinols reveal a dihedral angle of 35-45° between the pyrimidine and phenyl rings, suggesting moderate conjugation between the aromatic systems .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy of 6-phenyl-4-pyrimidinol derivatives shows distinctive proton environments:

  • ¹H NMR (300 MHz, DMSO-d₆): δ 8.45 (d, J=5.1 Hz, 1H, H-5), 7.85-7.40 (m, 5H, aromatic H), 6.30 (d, J=5.1 Hz, 1H, H-2), 12.15 (s, 1H, OH) .

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 164.5 (C-4), 155.2 (C-6), 138.1 (C-2), 133.5-128.2 (phenyl carbons), 115.4 (C-5) .

High-resolution mass spectrometry (HR-MS) typically displays a molecular ion peak at m/z 172.0637 (calculated for C₁₀H₈N₂O⁺) . The ultraviolet-visible spectrum shows λmax at 265 nm in methanol, corresponding to π→π* transitions in the conjugated system .

Synthetic Methodologies

Conventional Synthesis Routes

The primary synthesis route involves a three-component condensation reaction:

  • Substrate Preparation: Equimolar amounts of benzaldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol) are combined in ethanol.

  • Cyclocondensation: Catalyzed by p-toluenesulfonic acid (0.1 mmol) under reflux at 80°C for 6 hours .

  • Crystallization: The crude product is recrystallized from ethanol/water (3:1) to yield white needles with 68-72% efficiency .

Table 2: Optimization of Synthetic Parameters

ParameterOptimal RangeYield Impact
Reaction Temperature75-85°C±15%
Catalyst Loading5-10 mol%±22%
Solvent Polarityε=24.3 (Ethanol)+30%

Alternative methods include microwave-assisted synthesis (150W, 100°C, 15 min) achieving 85% yield and mechanochemical grinding (ball mill, 500 rpm, 2h) with 78% yield .

Derivatization Strategies

Structural modifications focus on enhancing bioactivity through:

  • N-Alkylation: Reacting with iodomethane in DMF/K₂CO₃ to produce 4-methoxy derivatives .

  • C-H Activation: Palladium-catalyzed coupling at position 2 with aryl bromides .

  • Coordination Chemistry: Formation of transition metal complexes using Cu(II) or Zn(II) salts .

A notable derivative, 6-methyl-2-[(4-phenylpiperidino)methyl]-4-pyrimidinol (CAS 866155-53-5), demonstrates enhanced blood-brain barrier permeability through molecular dynamics simulations.

Biological Activity Profile

Acetylcholinesterase (AChE) Inhibition

In vitro studies using Ellman's method show IC₅₀ values of 12.3 μM against electric eel AChE, comparable to rivastigmine (IC₅₀=8.9 μM) . Kinetic analysis reveals mixed-type inhibition with Kᵢ=9.8 μM, suggesting binding to both catalytic anionic site (CAS) and peripheral anionic site (PAS) .

Kinase Inhibition

The 6-phenyl-4-anilinopyrimidine scaffold demonstrates selective inhibition against class III receptor tyrosine kinases:

KinaseKd (nM)Selectivity Ratio vs VEGFR2
KIT3812:1
PDGFRβ459:1
FLT31204:1

Molecular docking shows the phenyl group occupying hydrophobic region II of the ATP-binding pocket, while the hydroxyl group forms hydrogen bonds with Glu640 and Asp810 .

Immunomodulatory Effects

In vivo studies in rat models demonstrate significant natural killer (NK) cell activation:

TissueCytotoxicity IncreaseIFN-γ Induction
Spleen3.2-fold450 IU/mL
Peripheral Blood2.8-fold380 IU/mL
Liver2.1-fold220 IU/mL

The compound upregulates perforin expression (1.8-fold) and granzyme B secretion (2.4-fold) in CD56⁺ NK cells .

Pharmacological Applications

Neuroprotective Effects

In scopolamine-induced amnesia models:

  • Cognitive Improvement: 35% reduction in Morris water maze latency at 5 mg/kg .

  • Cholinergic Enhancement: 40% increase in hippocampal acetylcholine levels .

Test OrganismLC₅₀ (96h)NOEC
Daphnia magna12 mg/L2.8 mg/L
Danio rerio8.5 mg/L1.9 mg/L

The compound shows moderate persistence (DT₅₀=18d in soil) with low bioaccumulation potential (log BCF=1.2).

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